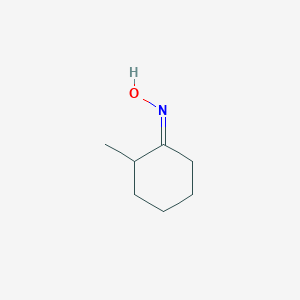
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine, commonly known as CPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPEA belongs to the class of arylalkylamines and has a molecular weight of 250.77 g/mol.
Mechanism of Action
CPEA acts as a substrate for monoamine transporters, including serotonin, dopamine, and norepinephrine transporters. Once inside the cell, CPEA inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Biochemical and Physiological Effects
CPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of synaptic transmission, and the activation of intracellular signaling pathways. CPEA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
CPEA has several advantages for use in lab experiments, including its high potency and selectivity towards monoamine transporters, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, CPEA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of CPEA, including the development of new CPEA analogs with improved pharmacological properties, the investigation of its potential use as a therapeutic agent for other psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of CPEA in combination with other drugs or therapies may lead to improved treatment outcomes for various conditions.
Synthesis Methods
CPEA can be synthesized using various methods, including the reduction of 4-chloro-2-nitropyrimidine with sodium borohydride followed by the reaction with 1-phenylethylamine. Another method involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-phenylethylamine in the presence of a catalyst.
Scientific Research Applications
CPEA has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, CPEA has been shown to modulate the activity of monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels. CPEA has also been investigated for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In medicinal chemistry, CPEA has been used as a lead compound for the development of new drugs targeting monoamine transporters. CPEA analogs have been synthesized and evaluated for their binding affinity and selectivity towards different transporter subtypes. These studies have led to the discovery of several new compounds with improved pharmacological properties.
properties
Product Name |
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-N-(1-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-14-8-7-11(13)16-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
DDEUEAYOTPLDPU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)


![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
